molecular formula C10H12O2 B13077248 2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13077248
M. Wt: 164.20 g/mol
InChI Key: RXSZFSBUQKNQDF-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)-7-oxabicyclo[221]heptane-2-carbaldehyde is a unique organic compound characterized by its bicyclic structure

Preparation Methods

The synthesis of 2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde can be achieved through several routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aldehyde group, using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde exerts its effects involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-prop-2-ynyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H12O2/c1-2-5-10(7-11)6-8-3-4-9(10)12-8/h1,7-9H,3-6H2

InChI Key

RXSZFSBUQKNQDF-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CC2CCC1O2)C=O

Origin of Product

United States

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